
2-Bromo-1-(oxan-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-(oxan-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 1461706-30-8 . It has a molecular weight of 207.07 . The IUPAC name for this compound is 2-bromo-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “2-Bromo-1-(oxan-3-yl)ethan-1-one” is 1S/C7H11BrO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2 . This indicates that the compound has a bromine atom attached to the second carbon of the ethanone group, and an oxan-3-yl group attached to the first carbon of the ethanone group .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
2-Bromo-1-(oxan-3-yl)ethan-1-one's derivatives play a significant role in chemical synthesis, showcasing their utility in creating complex molecular structures. For instance, the synthesis of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one 3 from 2-acetyl-1-naphthol using Br2/AcOH demonstrates the chemical's versatility in bromination reactions. This process, confirmed through spectral studies including FTIR, 1H NMR, 13C NMR, and GCMS, highlights its critical role in constructing specific bromo derivatives for further chemical research and applications. The crystal structure analysis further emphasizes its importance in understanding molecular interactions and properties (Patil, Pathan, & Zangade, 2021).
Advanced Materials Development
The study of the crystal structures of derivatives similar to 2-Bromo-1-(oxan-3-yl)ethan-1-one, such as 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, showcases the potential in developing advanced materials. These compounds exhibit interesting supramolecular features, including non-classical hydrogen bonding and π–π interactions, which are fundamental for designing new materials with specific optical, electronic, or mechanical properties (Stein, Hoffmann, & Fröba, 2015).
Environmental and Safety Studies
Research on brominated flame retardants like 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), which shares structural similarities with 2-Bromo-1-(oxan-3-yl)ethan-1-one, provides insights into environmental safety and degradation processes. Understanding the thermal decomposition mechanisms of such compounds is crucial for assessing their environmental impact, including the formation of toxic byproducts and their persistence in ecosystems (Altarawneh & Dlugogorski, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1-(oxan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAFXIDNWNMWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(oxan-3-yl)ethan-1-one | |
CAS RN |
1461706-30-8 |
Source


|
| Record name | 2-bromo-1-(oxan-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline](/img/structure/B2740041.png)
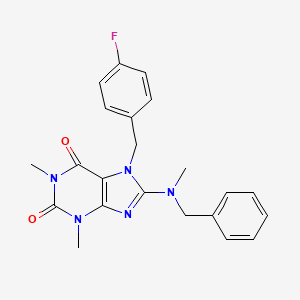
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2740044.png)
![5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2740045.png)
![N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2740046.png)
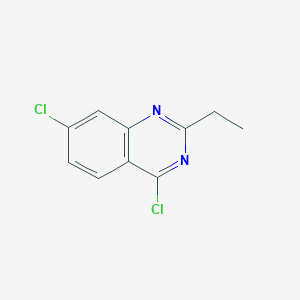
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2740049.png)
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2740050.png)

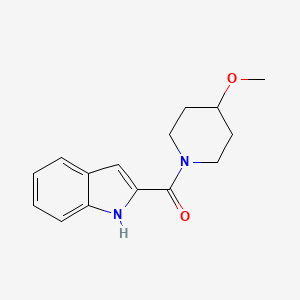
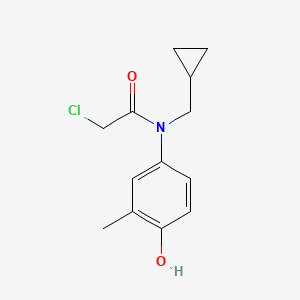
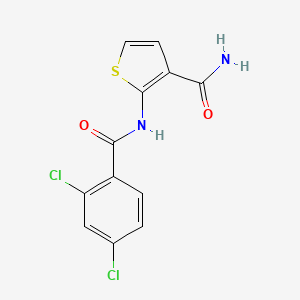
![[(2S,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2740060.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2740061.png)